Cas no 2352-19-4 (6-Dehydrotestosterone Acetate)

6-Dehydrotestosterone Acetate 化学的及び物理的性質
名前と識別子
-
- Androsta-4,6-dien-3-one,17-(acetyloxy)-, (17b)-
- 4,6-ANDROSTADIEN-17B-OL-3-ONE(6-DEHYDROTESTOSTERONE)
- 17b-Acetoxyandrosta-4,6-dien-3-one
- 17b-Acetoxyandrosta-4,6-diene-3-one
- 3-Oxoandrosta-4,6-dien-17b-yl acetate
- 6-Dehydrotestosterone acetate
- Androsta-4,6-dien-17b-ol-3-one acetate
- Androsta-4,6-dien-3-one,17b-hydroxy-, acetate (6CI,7CI,8CI)
- 6,7-didehydrotestosterone
- (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- UNII-4P45K0O2LX
- ANDROSTA-4,6-DIEN-3-ONE, 17-beta-HYDROXY-
- UMDCOKNNLDEKJB-DYKIIFRCSA-N
- LMST02020082
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- 17-beta-Hydroxyandrosta-4,6-dien-3-one
- 6-Dehydrotestosterone
- A903335
- 2352-19-4
- NSC 75560
- 17?-Hydroxyandrosta-4,6-dien-3-one (?6-Testosterone)
- ?6-Testosterone (1.0mg/ml in Acetonitrile)
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-
- ?6-Testosterone
- .DELTA.6-TESTOSTERONE
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17.beta.)-
- EINECS 219-623-6
- 17beta-hydroxyandrosta-4,6-dien-3-one
- NS00046283
- (17-beta)-17-Hydroxyandrosta-4,6-dien-3-one
- TESTOSTERONE IMPURITY I [EP IMPURITY]
- Androsta-4, 17-hydroxy-, (17.beta.)-
- 17-hydroxy-4,6-androstadiene-3-one
- Androsta-4,6-dien-17-beta-ol-3-one
- SCHEMBL3364701
- (17beta)-Hydroxyandrosta-4,6-dien-3-one
- CHEBI:29117
- 2484-30-2
- 17-Hydroxyandrosta-4,6-dien-3-one #
- NSC-75560
- 17beta-Hydroxyandrosta-4,6-dien-3-one (?6-Testosterone)
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17-beta)-
- DTXSID801043247
- (17beta)-17-Hydroxyandrosta-4,6-dien-3-one
- delta(sup 6)-Testosterone
- (8R, 9S, 10R, 13S, 14S, 17S)-17-hydroxy-10, 13-dimethyl-1, 2, 8, 9, 11, 12, 14, 15, 16, 17-decahydrocyclopenta[a]phenanthren-3-one
- 17b-hydroxy-4,6-androstadiene-3-one
- NSC75560
- 6,7-Dehydrotestosterone
- 4P45K0O2LX
- Q27109951
- 4,6-Androstadien-17.beta.-ol-3-one
- Delta(6)-testosterone
- 6-Dehydrotestosterone Acetate
-
- インチ: InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3
- InChIKey: UMDCOKNNLDEKJB-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C2C=CC3C4CCC(O)C4(C)CCC3C2(C)CC1
計算された属性
- せいみつぶんしりょう: 286.193280068g/mol
- どういたいしつりょう: 286.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 450.4±45.0 °C at 760 mmHg
- フラッシュポイント: 191.9±21.3 °C
- PSA: 37.30000
- LogP: 3.65520
- じょうきあつ: 0.0±2.5 mmHg at 25°C
6-Dehydrotestosterone Acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Dehydrotestosterone Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D230535-100mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 100mg |
$ 1590.00 | 2022-06-05 | ||
TRC | D230535-10mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 10mg |
$ 205.00 | 2022-06-05 | ||
TRC | D230535-50mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 50mg |
$ 840.00 | 2022-06-05 |
6-Dehydrotestosterone Acetate 関連文献
-
1. 108. The effect of molecular environment on the absorption spectra of organic compounds in solution. Part IV. Dienones and dienalsL. K. Evans,A. E. Gillam J. Chem. Soc. 1945 432
-
2. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720
-
C. W. Picard,F. S. Spring J. Chem. Soc. 1941 35
-
4. 202. Modified steroid hormones. Part XXVII. A new route to 4-methyl-3-oxo-Δ4-steroidsD. N. Kire,V. Petrow J. Chem. Soc. 1962 1091
-
5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567
6-Dehydrotestosterone Acetateに関する追加情報
6-Dehydrotestosterone Acetate: A Comprehensive Overview
6-Dehydrotestosterone Acetate, also known by its CAS number 2352-19-4, is a compound of significant interest in the fields of endocrinology and pharmacology. This compound is a derivative of testosterone, one of the primary male sex hormones, and is characterized by the presence of a double bond at the 6-position of the steroid nucleus. The acetate ester group further modifies its pharmacokinetic properties, making it a unique subject for research and potential therapeutic applications.
The chemical structure of 6-Dehydrotestosterone Acetate is closely related to that of testosterone, but with distinct modifications. The double bond at the 6-position introduces structural differences that influence its biological activity. Recent studies have highlighted the importance of such structural variations in modulating the compound's interaction with androgen receptors, which are critical for its physiological effects. This modification not only alters its potency but also affects its metabolism and bioavailability, making it a valuable tool for exploring androgen receptor signaling pathways.
One of the most recent advancements in understanding 6-Dehydrotestosterone Acetate involves its role in androgenesis and its potential therapeutic applications. Researchers have been investigating its ability to act as an anabolic agent without some of the side effects associated with traditional anabolic steroids. This has led to exploratory studies in areas such as muscle wasting diseases, chronic inflammation, and even certain types of cancer where androgen receptor modulation could be beneficial.
The synthesis of 6-Dehydrotestosterone Acetate involves a series of carefully controlled chemical reactions. Starting from precursor steroids, the compound undergoes oxidation to introduce the double bond at the 6-position, followed by esterification to attach the acetate group. These steps are crucial for achieving the desired stereochemistry and stability of the molecule. Recent advancements in synthetic chemistry have improved the efficiency and scalability of these processes, making large-scale production more feasible.
In terms of pharmacokinetics, 6-Dehydrotestosterone Acetate exhibits unique absorption, distribution, metabolism, and excretion profiles compared to other anabolic agents. Its acetate ester group enhances solubility and absorption, allowing for more predictable plasma levels. However, this also means that it undergoes rapid hydrolysis in vivo, necessitating careful dosing regimens to maintain therapeutic efficacy. Studies using advanced analytical techniques such as mass spectrometry have provided deeper insights into these processes, aiding in the optimization of drug delivery systems.
The biological effects of 6-Dehydrotestosterone Acetate are mediated through its interaction with androgen receptors in various tissues. Recent research has focused on understanding how these interactions differ from those involving natural testosterone or other synthetic analogs. For instance, studies using CRISPR-Cas9 gene editing have revealed novel pathways through which this compound influences muscle growth and fat metabolism. These findings have significant implications for developing targeted therapies for conditions like osteoporosis and metabolic syndrome.
In addition to its potential therapeutic uses, 6-Dehydrotestosterone Acetate has also been studied for its role in sports science and performance enhancement. Athletes seeking to improve muscle mass and strength have shown interest in this compound due to its anabolic properties. However, regulatory agencies have implemented strict guidelines to prevent misuse, particularly in competitive sports where doping is prohibited.
The safety profile of CAS No 2352-19-4 has been a subject of extensive research. While it exhibits potent anabolic effects, concerns about hepatotoxicity and cardiovascular risks remain areas of active investigation. Preclinical studies using animal models have provided valuable data on toxicity thresholds, while clinical trials are ongoing to assess long-term safety in human subjects.
In conclusion, 6-Dehydrotestosterone Acetate, identified by CAS No 2352-19-4, represents a promising area of exploration in endocrinology and pharmacology. Its unique chemical structure, coupled with recent advancements in synthesis and biological characterization, positions it as a potential candidate for innovative therapeutic interventions. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound remains at the forefront of scientific inquiry.
2352-19-4 (6-Dehydrotestosterone Acetate) 関連製品
- 10161-33-8(β-Trenbolone Standard)
- 58-22-0(Testosterone)
- 434-22-0(Nandrolone)
- 481-30-1(Epitestosterone)
- 965-93-5(Methyltrienolone)
- 465-42-9(Capsanthin)
- 850-52-2(Altrenogest)
- 6218-29-7((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)
- 52-78-8(Norethandrolone)
- 58-18-4(Methyltestosterone)



